molecular formula C9H14FN3O2 B2455141 Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate CAS No. 2247206-61-5

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate

Cat. No.: B2455141
CAS No.: 2247206-61-5
M. Wt: 215.228
InChI Key: PXOCTPGMUHTWEO-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a methyl group, along with an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a fluoroethyl moiety.

    Aminoacetate Addition: The final step involves the coupling of the aminoacetate group to the pyrazole ring. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(2-chloroethyl)-5-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(2-bromoethyl)-5-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(2-iodoethyl)-5-methylpyrazol-4-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O2/c1-7-8(11-6-9(14)15-2)5-12-13(7)4-3-10/h5,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCTPGMUHTWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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